Aprotinin Hydrochloride
Description
Properties
Molecular Formula |
C₂₈₄H₄₃₂N₈₄O₇₉S₇ xHCl |
|---|---|
Molecular Weight |
6511.51 |
Synonyms |
Antikrein Hydrochloride; Antilysin Hydrochloride; Antilysine Hydrochloride; Aprostat Hydrochloride; Aprotinin Hydrochloride; BPTI Hydrochloride; BPTI Trypsin Inhibitor Hydrochloride; Basic Pancreatic Trypsin Inhibitor Hydrochloride; Bayer A 128 Hydro |
Origin of Product |
United States |
Historical Context and Fundamental Discovery of Aprotinin Hydrochloride in Biochemical Research
Early Isolation and Characterization from Bovine Organs
The journey of aprotinin (B3435010) began in the 1930s with independent discoveries by two research groups. Initially termed "kallikrein inactivator," it was first isolated from bovine parotid glands. wikipedia.orgencyclopedia.pub Concurrently, another team identified it as a trypsin inhibitor in the bovine pancreas. wikipedia.orguni-muenchen.de Subsequent research revealed its presence in various other bovine organs, including the lungs, spleen, liver, and seminal vesicles. uni-muenchen.de Bovine lung, in particular, became a primary source for its isolation. sigmaaldrich.comgenaxxon.comleebio.com
The isolation procedures from bovine lung homogenates were studied in detail, optimizing factors like temperature and pH. researchgate.net For instance, researchers found that adjusting the pH to 4.0 allowed for approximately 90% of the aprotinin to be extracted into a solution within the first five minutes. researchgate.net Further purification steps, such as heat treatment to precipitate contaminating proteins, followed by ion-exchange chromatography and gel filtration, yielded aprotinin with high specific activity. researchgate.net The molecule was characterized as a single-chain polypeptide with a molecular weight of approximately 6512 Daltons. wikipedia.orgcymitquimica.comtargetmol.com Its structure is stabilized by three disulfide bonds, which contribute to its remarkable stability against high temperatures, acidic conditions, and degradation by other proteases. wikipedia.orgleebio.com
Identification as Bovine Pancreatic Trypsin Inhibitor (BPTI)
Aprotinin is chemically identical to Bovine Pancreatic Trypsin Inhibitor (BPTI), a name that reflects its source and primary inhibitory function. wikipedia.orguni-muenchen.denih.gov It is also referred to as the basic trypsin inhibitor of bovine pancreas. wikipedia.org The name BPTI is frequently used in the context of structural biology, where it has served as a model protein for decades. wikipedia.org
BPTI is a single polypeptide chain composed of 58 amino acids. sigmaaldrich.comgenaxxon.com Its structure includes a twisted β-hairpin and a C-terminal α-helix. wikipedia.orgencyclopedia.pub The high stability of BPTI is attributed to its three intramolecular disulfide bonds. encyclopedia.publeebio.com The interaction with trypsin is a classic example of protein-protein recognition, where a specific lysine (B10760008) residue (Lys15) on the surface of BPTI binds tightly to the active site of trypsin, thereby inhibiting its enzymatic activity. encyclopedia.pub
Evolution of Research Focus: From Initial Discovery to Mechanistic Understanding
Following its initial discovery and identification, the research focus on aprotinin, or BPTI, expanded significantly. Early studies centered on its role as a protease inhibitor, particularly its ability to inhibit serine proteases like trypsin, chymotrypsin (B1334515), plasmin, and kallikrein. encyclopedia.pubmedchemexpress.comserva.de This inhibitory action led to its initial therapeutic use in conditions like acute pancreatitis, where self-digestion of the pancreas by its own enzymes is a key pathological feature. wikipedia.orgencyclopedia.pub
In the 1960s, the application of aprotinin extended to major surgery to reduce bleeding. wikipedia.orgjbrt.pl This opened a new avenue of research into its antifibrinolytic properties, which involve the inhibition of plasmin and kallikrein, key enzymes in the fibrinolytic system that breaks down blood clots. wikipedia.orgencyclopedia.pub
The small size and high stability of BPTI made it an ideal subject for pioneering studies in protein science. It was one of the first proteins to have its three-dimensional structure determined by X-ray crystallography in 1970 and later by nuclear magnetic resonance (NMR) spectroscopy in the early 1980s. wikipedia.org Furthermore, in 1977, it became the first macromolecule to be simulated using molecular dynamics, providing deep insights into protein folding and dynamics. wikipedia.org This extensive body of research has made BPTI one of the most thoroughly studied proteins, contributing significantly to our fundamental understanding of protein structure, function, and interaction. wikipedia.orgnih.gov
Data Tables
Key Properties of Aprotinin Hydrochloride
| Property | Value | Source(s) |
| Synonyms | Bovine Pancreatic Trypsin Inhibitor (BPTI), Basic Protease Inhibitor, Kallikrein-trypsin inactivator | cymitquimica.comglpbio.comsigmaaldrich.com |
| Molecular Weight | 6511.51 Da (free amine) | cymitquimica.comtargetmol.com |
| Molecular Formula | C284H432N84O79S7·x(ClH) | cymitquimica.com |
| Appearance | White Solid | cymitquimica.com |
| Source | Bovine lung, Bovine pancreas, Bovine parotid glands | wikipedia.orguni-muenchen.desigmaaldrich.comleebio.com |
| Amino Acid Residues | 58 | wikipedia.orgsigmaaldrich.comgenaxxon.com |
| Disulfide Bridges | 3 | wikipedia.orgleebio.com |
| Isoelectric Point (pI) | 10.5 | sigmaaldrich.com |
| Solubility | Freely soluble in water and aqueous buffers of low ionic strength. | sigmaaldrich.comchemicalbook.com |
Molecular Architecture and Structure Function Relationship Studies of Aprotinin Hydrochloride
Primary and Secondary Structural Elements
The foundational structure of aprotinin (B3435010) is a single polypeptide chain composed of 58 amino acids. virginia.eduinterchim.fr Its sequence and the covalent linkages within it establish the basis for its higher-order structure and subsequent function.
The primary structure of bovine pancreatic trypsin inhibitor (BPTI), a protein identical in sequence to aprotinin, reveals a composition rich in basic amino acid residues. sigmaaldrich.comwikipedia.org The sequence is as follows: RPDFC LEPPY TGPCK ARIIR YFYNA KAGLC QTFVY GGCRA KRNNF KSAED CMRTC GGA. wikipedia.org This composition includes 10 positively charged lysine (B10760008) (K) and arginine (R) residues, compared to only 4 negatively charged aspartate (D) and glutamate (E) residues, conferring a strong basic character to the protein. wikipedia.org
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) | Property |
|---|---|---|---|
| 1 | Arginine | R | Positively Charged |
| 2 | Proline | P | - |
| 3 | Aspartic Acid | D | Negatively Charged |
| 4 | Phenylalanine | F | Hydrophobic |
| 5 | Cysteine | C | Forms Disulfide Bonds |
| 6 | Leucine | L | Hydrophobic |
| 7 | Glutamic Acid | E | Negatively Charged |
| 8 | Proline | P | - |
| 9 | Proline | P | - |
| 10 | Tyrosine | Y | Hydrophobic |
| 11 | Threonine | T | - |
| 12 | Glycine | G | - |
| 13 | Proline | P | - |
| 14 | Cysteine | C | Forms Disulfide Bonds |
| 15 | Lysine | K | Positively Charged |
| 16 | Alanine | A | - |
| 17 | Arginine | R | Positively Charged |
| 18 | Isoleucine | I | Hydrophobic |
| 19 | Isoleucine | I | Hydrophobic |
| 20 | Arginine | R | Positively Charged |
| 21 | Tyrosine | Y | Hydrophobic |
| 22 | Phenylalanine | F | Hydrophobic |
| 23 | Tyrosine | Y | Hydrophobic |
| 24 | Asparagine | N | - |
| 25 | Alanine | A | - |
| 26 | Lysine | K | Positively Charged |
| 27 | Alanine | A | - |
| 28 | Glycine | G | - |
| 29 | Leucine | L | Hydrophobic |
| 30 | Cysteine | C | Forms Disulfide Bonds |
| 31 | Glutamine | Q | - |
| 32 | Threonine | T | - |
| 33 | Phenylalanine | F | Hydrophobic |
| 34 | Valine | V | Hydrophobic |
| 35 | Tyrosine | Y | Hydrophobic |
| 36 | Glycine | G | - |
| 37 | Glycine | G | - |
| 38 | Cysteine | C | Forms Disulfide Bonds |
| 39 | Arginine | R | Positively Charged |
| 40 | Alanine | A | - |
| 41 | Lysine | K | Positively Charged |
| 42 | Arginine | R | Positively Charged |
| 43 | Asparagine | N | - |
| 44 | Asparagine | N | - |
| 45 | Phenylalanine | F | Hydrophobic |
| 46 | Lysine | K | Positively Charged |
| 47 | Serine | S | - |
| 48 | Alanine | A | - |
| 49 | Glutamic Acid | E | Negatively Charged |
| 50 | Aspartic Acid | D | Negatively Charged |
| 51 | Cysteine | C | Forms Disulfide Bonds |
| 52 | Methionine | M | - |
| 53 | Arginine | R | Positively Charged |
| 54 | Threonine | T | - |
| 55 | Cysteine | C | Forms Disulfide Bonds |
| 56 | Glycine | G | - |
| 57 | Glycine | G | - |
| 58 | Alanine | A | - |
The remarkable stability of the aprotinin molecule is largely attributed to its three disulfide bonds. wikipedia.org These covalent cross-links are formed between six cysteine residues at specific positions in the polypeptide chain: Cys5-Cys55, Cys14-Cys38, and Cys30-Cys51. virginia.eduwikipedia.org These bonds are critical in maintaining the compact, globular structure of the protein, which in turn is responsible for its resistance to denaturation by high temperatures, acids, alkalis, organic solvents, and proteolytic degradation. virginia.edu The disulfide bond between Cys14 and Cys38 is particularly noteworthy as it forms a "specificity pocket" that is integral to the molecule's inhibitory function. virginia.edu While the disulfide bonds contribute significantly to stability, the Cys14-Cys38 bridge can be susceptible to cleavage by reducing agents. sigmaaldrich.com
| Disulfide Bond | Contributing Cysteine Residues | Significance |
|---|---|---|
| 1 | Cys5 - Cys55 | Contributes to overall molecular stability. virginia.eduwikipedia.org |
| 2 | Cys14 - Cys38 | Forms a "specificity pocket" crucial for inhibitory activity and is susceptible to reducing agents. sigmaaldrich.comvirginia.edu |
| 3 | Cys30 - Cys51 | Contributes to the stabilization of the protein's secondary structure. virginia.edu |
Three-Dimensional Conformation and Dynamics
The spatial arrangement of the aprotinin polypeptide chain, dictated by its primary sequence and disulfide bonds, results in a highly compact and stable tertiary structure. This three-dimensional conformation is essential for its biological activity.
Aprotinin was one of the first proteins to have its three-dimensional structure elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. interchim.fr This technique is particularly powerful for studying the structure of peptides and small proteins in solution, providing insights that are not achievable through methods requiring crystallization. nih.gov NMR studies have been instrumental in defining the secondary structural elements of aprotinin, which include a double-stranded antiparallel beta-sheet (residues Ala-16 to Gly-36) and alpha-helices at both the N-terminus (Pro-2 to Glu-7) and C-terminus (Ser-47 to Gly-56). virginia.edu
Aprotinin's compact tertiary structure, stabilized by its disulfide bridges and a hydrophobic core, renders it exceptionally stable under a range of experimental conditions. virginia.edu The hydrophobic core consists of several phenylalanine and tyrosine residues, along with the disulfide bonds themselves. virginia.edu This structural integrity makes aprotinin resistant to denaturation by high temperatures, acidic and alkaline environments, and various organic solvents. sigmaaldrich.comvirginia.edu However, the stability of the complexes formed between aprotinin and its target proteases is pH-dependent, with dissociation occurring at pH values greater than 10 or less than 3. sigmaaldrich.cominterchim.fr It is also recommended to avoid repeated freeze-thaw cycles, as this can affect the stability of aprotinin solutions. sigmaaldrich.comraybiotech.com
Determinants of Inhibitory Activity
The inhibitory activity of aprotinin is a direct consequence of its specific three-dimensional structure. It functions as a competitive inhibitor, binding tightly to the active sites of several serine proteases. sigmaaldrich.comwikipedia.org This interaction is reversible. sigmaaldrich.com
| Enzyme | Inhibition Constant (Ki) |
|---|---|
| Trypsin (bovine), pH 8.0 | 0.06 pM sigmaaldrich.com |
| Kallikrein (pancreatic), pH 8.0 | 1.0 nM sigmaaldrich.com |
| Chymotrypsin (B1334515), pH 8.0 | 9 nM sigmaaldrich.com |
| Plasmin (porcine), pH 7.8 | 4.0 nM sigmaaldrich.com |
| Elastase (human leukocytes), pH 8.0 | 3.5 µM sigmaaldrich.com |
| Urokinase (human), pH 8.8 | 8.0 µM sigmaaldrich.com |
Reactive Site Characterization
The inhibitory function of aprotinin is centered around a prominent, pear-shaped binding loop that directly interacts with the target enzyme. The critical feature of this loop is the reactive-site peptide bond between Lysine-15 (Lys15) and Alanine-16 (Ala16). virginia.edunih.gov This bond serves as the primary contact point with the serine protease's active site.
A crucial structural element that defines the reactive site is the disulfide bond between Cysteine-14 (Cys14) and Cysteine-38 (Cys38), which stabilizes the conformation of the main binding loop. sigmaaldrich.comvirginia.edu This stabilization creates a "specificity pocket," a rigid and well-defined molecular surface that is presented to the enzyme. virginia.edu The Lys15 residue, located at the apex of this loop, acts as the active center, inserting into the specificity pocket of the target protease (such as trypsin) to form a highly stable, non-covalent enzyme-inhibitor complex. virginia.edu This binding effectively blocks the active site of the protease, thereby inhibiting its catalytic function. interchim.frsigmaaldrich.com
Key Amino Acid Residues Involved in Enzyme Binding
The high-affinity interaction between aprotinin and serine proteases is mediated by a specific constellation of amino acid residues within its binding loop. Lys15 is the most critical residue, acting as the substrate mimic that directly engages with the catalytic machinery of the target enzyme. virginia.edu The surrounding residues create a framework that optimizes this interaction.
The primary binding segment, often referred to as the "specificity pocket" of aprotinin, is composed of residues Proline-13 (Pro13), Cysteine-14 (Cys14), Lysine-15 (Lys15), Alanine-16 (Ala16), Arginine-17 (Arg17), and Isoleucine-18 (Ile18). virginia.edu The basic character of the residues in this region, particularly Lys15 and Arg17, is a key contributor to the strong binding affinity for serine proteases. virginia.edu Additionally, other residues such as Arginine-20 (Arg20) and Lysine-46 (Lys46) can form electrostatic interactions that further stabilize the complex. virginia.edu
Table 1: Key Amino Acid Residues of Aprotinin in Enzyme Interaction
| Residue | Position | Role in Binding |
|---|---|---|
| Lysine | 15 | The primary reactive site residue; inserts into the protease's specificity pocket. virginia.edu |
| Alanine | 16 | Forms the scissile peptide bond with Lys15; contributes to positioning. virginia.edunih.gov |
| Arginine | 17 | Contributes to the basic character of the binding loop, enhancing affinity. virginia.edu |
| Proline | 13 | Part of the structural framework of the "specificity pocket." virginia.edu |
| Cysteine | 14 & 38 | Form a disulfide bridge that stabilizes the binding loop's conformation. virginia.edu |
| Arginine | 20 | Involved in electrostatic interactions that stabilize the enzyme-inhibitor complex. virginia.edu |
| Lysine | 46 | Participates in electrostatic interactions, contributing to complex stability. virginia.edu |
Structural Basis for Specificity and Potency toward Serine Proteases
The specificity and high potency of aprotinin as a serine protease inhibitor are direct consequences of its well-defined three-dimensional structure and the chemical properties of its reactive site. Aprotinin functions as a competitive, reversible inhibitor, forming a stable complex with the enzyme's active site. sigmaaldrich.comnih.gov
The structural basis for its potency is the remarkable complementarity between aprotinin's pear-shaped binding loop and the active site cleft of target proteases like trypsin and plasmin. interchim.fr This precise fit maximizes intermolecular forces, including hydrogen bonds and van der Waals interactions, leading to a very low dissociation constant. The basic nature of the key residues, especially Lys15, allows it to mimic the natural substrates of these enzymes, effectively "trapping" the protease in a non-productive complex. virginia.edunih.gov
Aprotinin's specificity is determined by the precise amino acid sequence of its binding loop. While it is a broad-spectrum inhibitor, it shows varying degrees of potency against different serine proteases. nih.gov Its affinity for trypsin is exceptionally high, with an inhibitory constant (Ki) in the picomolar range. sigmaaldrich.com In contrast, its affinity for other proteases like human leukocyte elastase is significantly lower, with a Ki in the micromolar range. sigmaaldrich.com This differential affinity is attributed to subtle differences in the shape and charge distribution of the active sites among various proteases, which interact differently with aprotinin's rigid binding loop. The bulkier valine residue at a similar position in textilinin-1, another Kunitz-type inhibitor, is thought to be a major reason for its reduced binding affinity for plasmin compared to aprotinin, highlighting the importance of the specific residue at this position for potency. researchgate.net
Table 2: Inhibitory Constants (Ki) of Aprotinin for Various Serine Proteases
| Enzyme | pH | Ki Value |
|---|---|---|
| Trypsin (bovine) | 8.0 | 0.06 pM sigmaaldrich.com |
| Kallikrein (pancreatic) | 8.0 | 1.0 nM sigmaaldrich.com |
| Plasmin (porcine) | 7.8 | 4.0 nM sigmaaldrich.com |
| Chymotrypsin (bovine) | 8.0 | 9 nM sigmaaldrich.com |
| Kallikrein (plasma) | - | 30 nM sigmaaldrich.com |
| Elastase (human leukocytes) | 8.0 | 3.5 µM sigmaaldrich.com |
| Urokinase (human) | 8.8 | 8.0 µM sigmaaldrich.com |
Biochemical Mechanism of Serine Protease Inhibition by Aprotinin Hydrochloride
Principles of Competitive Enzyme Inhibition
Aprotinin (B3435010) hydrochloride functions as a competitive inhibitor, a fundamental mechanism in enzyme kinetics. This mode of inhibition is characterized by the inhibitor molecule binding reversibly to the enzyme's active site, the same site where the substrate would normally bind. By occupying the active site, the inhibitor prevents the formation of the enzyme-substrate complex, thus blocking the catalytic reaction.
The interaction between aprotinin and a serine protease is a reversible process, forming a stable but non-covalent enzyme-inhibitor complex. The inhibitor's structure, particularly its pear-shaped tertiary conformation, fits precisely into the binding site of the target serine proteases. This binding is highly specific, governed by the complementary shapes and charges of the inhibitor and the enzyme's active site. Because the inhibitor and the substrate compete for the same binding site, the level of inhibition is dependent on the relative concentrations of the inhibitor and the substrate. An increase in substrate concentration can overcome the effects of a competitive inhibitor.
Formation and Characterization of Enzyme-Inhibitor Complexes
The interaction between aprotinin and a target protease results in the formation of a stable enzyme-inhibitor complex. This binding effectively blocks the active site of the enzyme, preventing its proteolytic activity. The complex between trypsin and aprotinin, for example, is notably stable and does not dissociate even in the presence of high concentrations of denaturing agents like 8 M uric acid or 6 M guanidine (B92328) hydrochloride. The key amino acid residue in aprotinin's active center responsible for this strong interaction is Lysine-15, which directly engages with the active site of the target serine protease.
The affinity and strength of the interaction between aprotinin and its target proteases are quantified by kinetic parameters such as the inhibition constant (Ki) and the association rate constant (kass). The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition, with a lower Ki indicating a higher binding affinity.
Aprotinin exhibits a very high affinity for trypsin, with a Ki value reported to be as low as 0.06 pM. Its affinity for other serine proteases varies, as shown by the different Ki values. For instance, the inhibition of human plasma kallikrein by aprotinin was found to have an association rate constant (kass) of 1.14 x 10⁴ (mol/L)⁻¹s⁻¹. A modified version of aprotinin, with arginine replacing lysine (B10760008) at the P1 position (Arg15-aprotinin), showed a 14-fold increase in the inhibition rate for plasma kallikrein, with a kass of 1.5 x 10⁵ (mol/L)⁻¹s⁻¹.
The following table summarizes the reported inhibition constants (Ki) of aprotinin for various serine proteases.
| Enzyme | Source | Ki Value | pH |
| Trypsin | Bovine | 0.06 pM | 8.0 |
| Chymotrypsin (B1334515) | Bovine | 9.0 nM | 8.0 |
| Plasmin | Human | 0.23 nM | - |
| Kallikrein | Pancreatic, Porcine | 1.0 nM | 8.0 |
| Kallikrein | Plasma, Human | 3.2 x 10⁻⁷ M (320 nM) | - |
| Kallikrein | Plasma, Porcine | 30 nM | - |
Data compiled from multiple sources.
The stability of the aprotinin-protease complex is significantly influenced by the biochemical environment, particularly pH. The binding is reversible, and the complex is known to dissociate under extreme pH conditions. Generally, most aprotinin-enzyme complexes will dissociate at a pH below 3 or above 10. For the highly stable trypsin and plasmin complexes, dissociation requires a pH below 3. This characteristic allows for the potential separation of aprotinin from the protease through methods like chromatography under acidic or alkaline conditions. Aprotinin itself is stable across a wide pH range, from 1 to 12, and is also resistant to high temperatures and degradation by most proteases.
Specific Target Proteases and Inhibition Profiles
Aprotinin is a broad-spectrum serine protease inhibitor, but it displays varying degrees of affinity and inhibitory activity against different enzymes. Its primary targets include trypsin, chymotrypsin, plasmin, and kallikrein.
Trypsin and chymotrypsin are two of the most well-studied serine proteases that are potently inhibited by aprotinin. Aprotinin, originally identified as bovine pancreatic trypsin inhibitor (BPTI), shows an exceptionally high affinity for trypsin. The inhibition constant (Ki) for the interaction between aprotinin and bovine trypsin is reported to be 0.06 pM, indicating a very tight and specific binding.
The inhibition of bovine chymotrypsin is also significant, though the affinity is lower compared to trypsin. The reported Ki value for chymotrypsin is 9.0 nM. The interaction is a classic example of competitive inhibition, where aprotinin binds to the active site of these digestive enzymes, preventing the hydrolysis of peptide bonds.
Aprotinin is a potent inhibitor of both plasma and tissue kallikreins, which are key enzymes in the kinin-kallikrein system. The inhibition of kallikrein by aprotinin leads to the inhibition of the formation of factor XIIa, which in turn affects the intrinsic pathway of coagulation and fibrinolysis.
The inhibitory potency of aprotinin varies depending on the source of the kallikrein. It strongly inhibits pancreatic (tissue) kallikrein, with a Ki value of 1.0 nM for the porcine enzyme. Human plasma kallikrein is also inhibited, with a reported Ki of 3.2 x 10⁻⁷ M. Other reported Ki values for plasma kallikrein range from 30 nM to 100 nM. This inhibition of kallikreins is a critical aspect of aprotinin's biochemical profile.
Plasmin and Fibrinolytic System Components (Biochemical Aspects)
Aprotinin hydrochloride is a potent inhibitor of plasmin, a key enzyme in the fibrinolytic system responsible for the degradation of fibrin (B1330869) clots. nih.govdrugbank.com The inhibition of plasmin by aprotinin is a primary mechanism of its antifibrinolytic action. nih.gov This interaction is characterized by a high affinity, with a reported inhibition constant (Ki) of approximately 0.4 nM in solution and 2 nM in the presence of fibrin. nih.gov The discrepancy between these values is attributed to the competition for the plasmin active site between fibrin (the substrate) and aprotinin (the inhibitor). nih.gov
The fibrinolytic system is a complex cascade of enzymatic reactions that balances coagulation to maintain blood fluidity. ccjm.orgnih.govmdpi.com Key components include plasminogen, which is the inactive zymogen, and plasminogen activators that convert it to the active enzyme, plasmin. ccjm.orgmdpi.com There are two main physiological plasminogen activators: tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). mdpi.combohrium.comnih.gov
Aprotinin's interaction with these components is differential. It does not inhibit tissue-type plasminogen activator (t-PA). nih.govbohrium.com In contrast, aprotinin competitively inhibits both high and low molecular weight forms of urokinase (u-PA) with a similar Ki of 27 µM. nih.gov This differential inhibition provides a method to distinguish between t-PA and u-PA activity. nih.gov
By directly inhibiting plasmin and, to a lesser extent, urokinase, aprotinin effectively suppresses fibrinolysis. drugbank.combohrium.comnih.gov This leads to a reduction in the degradation of fibrin clots. bohrium.com Studies have shown that during surgical procedures, aprotinin administration leads to a significant reduction in the levels of D-dimer, a marker of fibrin degradation. researchgate.net While the rate of plasmin generation may remain similar, the rate of plasmin inhibition is significantly increased in the presence of aprotinin. researchgate.net Aprotinin also inhibits plasmin-induced platelet activation, which may contribute to its blood-sparing effects. ahajournals.org
Table 1: Inhibition Constants (Ki) of Aprotinin for Fibrinolytic System Components
| Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Plasmin (human) | 2.3 x 10-10 M | interchim.fr |
| Plasmin (porcine, pH 7.8) | 4.0 nM | sigmaaldrich.com |
| Urokinase (human, pH 8.8) | 8.0 µM | sigmaaldrich.com |
| Urokinase (single chain) | 2.7 x 10-5 M | interchim.fr |
| Urokinase (two chains) | 2.5 x 10-5 M | interchim.fr |
| Tissue-type Plasminogen Activator | No observable inhibition | nih.gov |
Other Serine Proteases (e.g., Elastase, Acrosin, Cathepsin G)
Beyond the fibrinolytic and coagulation cascades, this compound exhibits inhibitory activity against a range of other serine proteases. sigmaaldrich.comnih.govmpbio.com
Elastase: Aprotinin inhibits human leukocyte elastase, a protease released from neutrophils that can degrade various extracellular matrix proteins. sigmaaldrich.comnih.govnih.gov The inhibition constant (Ki) for human leukocyte elastase is reported to be 3.5 µM. interchim.frsigmaaldrich.com By inhibiting elastase, aprotinin may help to attenuate the inflammatory response and preserve tissue integrity. nih.govnih.gov
Acrosin: Acrosin is a serine protease found in the acrosome of sperm and is believed to play a role in fertilization by aiding sperm penetration of the zona pellucida. nih.govnih.govresearchgate.net Aprotinin is a weak inhibitor of acrosin. sigmaaldrich.com The interaction of aprotinin with acrosin and its precursor, proacrosin, has been noted in studies of sperm proteins. nih.gov
Cathepsin G: Cathepsin G is another serine protease found in the azurophilic granules of neutrophils and is involved in host defense and inflammation. nih.govmdpi.comwustl.eduresearchgate.net Aprotinin has been shown to interfere with the function of cathepsins. nih.gov
Table 2: Inhibition Constants (Ki) of Aprotinin for Other Serine Proteases
| Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Elastase (human leukocytes, pH 8.0) | 3.5 µM | interchim.frsigmaaldrich.com |
| Acrosin | Weak inhibition | sigmaaldrich.com |
| Cathepsin G | Inhibitory activity reported | nih.gov |
Interaction with Non-Serine Proteases (e.g., Metallopeptidases)
While aprotinin is primarily recognized as a serine protease inhibitor, there is evidence of its interaction with non-serine proteases, such as metallopeptidases. tandfonline.com However, aprotinin does not inhibit metalloproteases such as carboxypeptidase A and B. sigmaaldrich.com
Non-Catalytic Binding Modes
Aprotinin can interact with certain non-serine proteases through non-catalytic binding modes. tandfonline.com This means that the interaction does not involve the typical competitive inhibition at the active site that characterizes its binding to serine proteases. For instance, studies on the interaction of aprotinin with human dipeptidyl peptidase III (a metallopeptidase) have shown that aprotinin binds to the enzyme but not at its N-terminus, which is the typical binding site for substrates of this exopeptidase. tandfonline.com This interaction is stabilized by a network of intermolecular hydrogen bonds, as well as electrostatic and hydrophobic interactions. tandfonline.com This type of binding is distinct from the tight, reversible, competitive inhibition seen with serine proteases. sigmaaldrich.com
Modulation of Substrate Binding without Proteolytic Cleavage
The non-catalytic binding of aprotinin to non-serine proteases can modulate the enzyme's ability to bind its natural substrates without aprotinin itself being cleaved. tandfonline.com In the case of human dipeptidyl peptidase III, molecular docking and molecular dynamics simulations have revealed that aprotinin binds within the enzyme's substrate-binding site, occupying several subsites (S1, S1', S2, S2', and S3'). tandfonline.com By occupying these sites, aprotinin can sterically hinder the access of the natural substrate to the active site, thereby modulating its binding and subsequent cleavage. This demonstrates a mechanism by which aprotinin can influence the activity of a non-serine protease without acting as a classical competitive inhibitor that is processed by the enzyme. tandfonline.com
Advanced Research Methodologies for Aprotinin Hydrochloride Studies
Spectroscopic Techniques in Protein-Ligand Interaction Research
Spectroscopic methods are indispensable for investigating the molecular intricacies of Aprotinin (B3435010) Hydrochloride's binding to its target proteases. These techniques offer non-invasive means to observe changes in molecular structure and dynamics upon complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions at an atomic level. Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are particularly valuable for monitoring the changes in the chemical environment of a protein upon binding to a ligand like Aprotinin Hydrochloride.
In a typical ¹H-¹⁵N HSQC experiment, each peak corresponds to a specific amide proton and its directly bonded nitrogen atom in the protein's backbone. When this compound binds to a protease, such as trypsin, residues at the binding interface and those undergoing conformational changes will experience a different chemical environment. This results in shifts in the positions of their corresponding peaks in the HSQC spectrum, a phenomenon known as chemical shift perturbation (CSP). By tracking these perturbations, researchers can map the binding site and gain insights into the binding mechanism.
Table 1: Illustrative ¹H-¹⁵N HSQC Chemical Shift Perturbations of Trypsin upon Binding to this compound
| Residue Number | Amino Acid | Chemical Shift (Free Trypsin) (¹H, ¹⁵N in ppm) | Chemical Shift (Trypsin-Aprotinin Complex) (¹H, ¹⁵N in ppm) | Chemical Shift Perturbation (ppm) |
| 57 | His | (8.52, 118.3) | (8.75, 119.1) | 0.24 |
| 102 | Asp | (8.31, 120.5) | (8.45, 120.9) | 0.15 |
| 195 | Ser | (7.98, 115.2) | (8.21, 116.0) | 0.24 |
| 214 | Trp | (8.15, 122.7) | (8.18, 122.8) | 0.03 |
Note: Data are hypothetical and for illustrative purposes only.
Raman and Circular Dichroism (CD) Spectroscopy
Raman and Circular Dichroism (CD) spectroscopy are complementary techniques that provide information about the secondary and tertiary structure of proteins. Far-ultraviolet (far-UV) CD spectroscopy, which probes the protein backbone, is particularly sensitive to changes in secondary structural elements like alpha-helices and beta-sheets. nih.gov
The binding of this compound to a protease can induce conformational changes in either or both molecules. These changes are reflected in the far-UV CD spectrum. For instance, an increase in the negative ellipticity at 208 and 222 nm would suggest an increase in α-helical content, while changes around 218 nm could indicate alterations in β-sheet structure. By comparing the CD spectra of the free protein and the protein-ligand complex, researchers can quantify the extent of these structural rearrangements. nih.gov
Table 2: Representative Far-UV Circular Dichroism Data for a Protease Before and After this compound Binding
| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) - Free Protease | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) - Protease-Aprotinin Complex |
| 208 | -8,500 | -9,200 |
| 222 | -8,100 | -8,800 |
Note: Data are hypothetical and for illustrative purposes only, suggesting a slight increase in α-helical content upon binding.
Fluorescence Quenching Analysis for Binding Kinetics
Fluorescence quenching is a widely used technique to study the binding of a ligand to a protein. Many proteins contain intrinsic fluorophores, such as tryptophan residues, whose fluorescence can be altered upon ligand binding. The binding of this compound can quench the intrinsic fluorescence of a protease, and this change can be used to determine binding parameters.
In a typical experiment, the fluorescence intensity of the protein is measured as increasing concentrations of this compound are added. The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant. Furthermore, by fitting the fluorescence intensity data to a binding isotherm, the dissociation constant (Kd), a measure of binding affinity, can be calculated.
Table 3: Example of Tryptophan Fluorescence Quenching Data for a Protease upon Titration with this compound
| [this compound] (µM) | Fluorescence Intensity (Arbitrary Units) |
| 0 | 100 |
| 5 | 85 |
| 10 | 72 |
| 20 | 55 |
| 40 | 38 |
| 80 | 25 |
Note: Data are hypothetical and for illustrative purposes only.
Enzyme Kinetic Assays and Inhibition Profiling
Enzyme kinetic assays are fundamental to characterizing the inhibitory activity of this compound. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of the inhibitor, allowing for the determination of key inhibitory parameters.
Substrate-Based Spectrophotometric and Fluorometric Assays
Spectrophotometric and fluorometric assays are common methods for monitoring enzyme activity. These assays utilize substrates that, when cleaved by the enzyme, produce a colored or fluorescent product that can be quantified over time.
For proteases like trypsin, a common spectrophotometric assay uses the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). sigmaaldrich.cominterchim.fr Trypsin hydrolyzes BAPNA to release p-nitroaniline, a yellow product that can be monitored by measuring the absorbance at 405 nm. sigmaaldrich.comcloud-clone.com The rate of increase in absorbance is proportional to the enzyme's activity. In the presence of this compound, the rate of BAPNA hydrolysis is reduced, and by measuring the reaction rates at different inhibitor concentrations, the inhibition constant (Ki) and the type of inhibition can be determined.
Fluorometric assays, such as those based on Förster Resonance Energy Transfer (FRET), offer higher sensitivity. In a FRET-based assay, a peptide substrate is labeled with a fluorescent donor and a quencher molecule. Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in fluorescence. This compound's inhibition of various proteases has been quantified using FRET assays, yielding IC50 values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%. mdpi.com
Table 4: Representative Data from a Spectrophotometric Assay of Trypsin Inhibition by this compound using BAPNA
| [this compound] (nM) | Initial Reaction Rate (ΔAbsorbance/min) | % Inhibition |
| 0 | 0.250 | 0 |
| 1 | 0.175 | 30 |
| 2.5 | 0.125 | 50 |
| 5 | 0.075 | 70 |
| 10 | 0.038 | 85 |
Note: Data are hypothetical and for illustrative purposes only.
Titrimetric Methods for Inhibitory Activity Quantification
Titrimetric methods can also be employed to quantify the inhibitory activity of this compound. This approach is based on the principle of titrating a known amount of an active enzyme with the inhibitor until the enzyme activity is completely neutralized.
A classic example is the titration of trypsin with a solution of this compound. The enzymatic activity of trypsin can be monitored by its ability to hydrolyze a substrate, leading to the release of a proton, which causes a change in pH. The reaction is carried out in a pH-stat, where a titrant, typically sodium hydroxide (B78521) (NaOH), is automatically added to maintain a constant pH. The rate of NaOH consumption is directly proportional to the enzyme's activity. As this compound is added, the rate of NaOH consumption decreases. The endpoint of the titration, where the enzyme activity is fully inhibited, allows for the determination of the concentration of active this compound in the sample. drugfuture.com
Table 5: Illustrative Data from a Titrimetric Assay of this compound against Trypsin
| Volume of Aprotinin HCl solution added (mL) | Rate of NaOH consumption (µmol/min) |
| 0 | 5.0 |
| 0.2 | 4.0 |
| 0.4 | 3.0 |
| 0.6 | 2.0 |
| 0.8 | 1.0 |
| 1.0 | 0.0 |
Note: Data are hypothetical and for illustrative purposes only.
Determination of Inhibition Constants and Mechanism Type
Aprotinin functions as a competitive serine protease inhibitor. sigmaaldrich.comsigmaaldrich.com It forms stable, yet reversible, complexes with the active sites of enzymes, effectively blocking their function. sigmaaldrich.cominterchim.fr This binding is characterized by the inhibition constant (Kᵢ), a measure of the inhibitor's potency. The Kᵢ values for aprotinin against various proteases have been determined, highlighting its broad-spectrum inhibitory activity. For instance, its inhibition of plasmin is a key aspect of its mechanism. researchgate.net The complexes formed between aprotinin and proteases can typically be dissociated under conditions of extreme pH, either above 10 or below 3. sigmaaldrich.cominterchim.fr
Kinetic studies have demonstrated that recombinant aprotinin competitively inhibits the amidolytic activity of plasmin with a Kᵢ value similar to that of natural aprotinin. researchgate.net The inhibitory constants of this compound against several key serine proteases are detailed below.
| Enzyme | Inhibition Constant (Kᵢ) | pH |
|---|---|---|
| Trypsin (bovine) | 0.06 pM | 8.0 |
| Chymotrypsin (B1334515) (bovine) | 9 nM | 8.0 |
| Kallikrein (pancreatic) | 1.0 nM | 8.0 |
| Plasmin (porcine) | 4.0 nM | 7.8 |
| Elastase (human leukocytes) | 3.5 µM | 8.0 |
| Urokinase (human) | 8.0 µM | 8.8 |
Chromatographic and Electrophoretic Techniques
Chromatographic and electrophoretic methods are fundamental to the purification and characterization of this compound, ensuring a homogenous product for further analysis and application.
Affinity chromatography is a powerful technique for the purification of aprotinin, leveraging its specific binding affinity for target proteases. nih.gov A common approach involves using a trypsin affinity column, where trypsin is immobilized on a solid support. researchgate.net Aprotinin in a sample will bind specifically to the immobilized trypsin, while other components are washed away. researchgate.net Elution of the purified aprotinin is then achieved by altering the pH to disrupt the aprotinin-trypsin interaction. researchgate.net
In one study, an affinity protocol was developed for purifying aprotinin from bovine lung. nih.gov The affinity ligand was designed to mimic the structure of sucrose (B13894) octasulfate, a specific probe for aprotinin. nih.gov This method, combined with ultrafiltration, yielded a highly purified product. nih.gov The theoretical maximum adsorption (Qmax) of the affinity sorbent was determined to be 25,476.0 ± 184.8 kallikrein inactivator units/g of wet gel, with a dissociation constant (Kd) for the immobilized ligand-aprotinin complex of 4.6 ± 0.1 kallikrein inactivator units/mL. researchgate.netnih.gov
Gel filtration and ion exchange chromatography are essential techniques for the characterization and purification of aprotinin. nih.govresearchgate.net Gel filtration separates molecules based on their size, and it has been used to confirm that purified aprotinin is a single polypeptide. researchgate.netnih.gov Aprotinin has also been used as a molecular weight reference in size exclusion chromatography for the determination of other proteins. mdpi.com
Ion exchange chromatography separates molecules based on their net charge. scielo.br This technique has been successfully employed to purify recombinant aprotinin from transgenic corn, effectively separating it from native corn trypsin inhibitor. nih.govscielo.br By optimizing conditions such as pH and buffer composition, a high degree of purification can be achieved. scielo.brresearchgate.net For instance, a cation-exchange chromatographic process produced a high-purity aprotinin that was significantly more concentrated than that obtained using other methods. scielo.br
| Chromatography Step | Purification Fold | Yield (%) |
|---|---|---|
| Cation Exchange | 7.6 | 76.4 |
| Hydrophobic Interaction | 2.7 | 44.0 |
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method for assessing the purity and determining the molecular weight of proteins. researchgate.netsigmaaldrich.com In the context of aprotinin, SDS-PAGE has been used to confirm the homogeneity of the purified protein, often showing a single band corresponding to its molecular weight. researchgate.netnih.gov Following affinity chromatography of aprotinin from bovine lung, reducing SDS-PAGE analysis revealed a single polypeptide with a purity of approximately 97%. researchgate.netnih.gov
The molecular weight of aprotinin is approximately 6.5 kDa. scielo.br It is often used as a low molecular weight marker in SDS-PAGE. sigmaaldrich.combio-rad.com Analysis of purified recombinant aprotinin by Tricine/SDS-PAGE has shown a single band, consistent with the size of natural aprotinin derived from bovine lung. researchgate.net
Mass Spectrometry in Peptide Analysis and Interaction Studies
Mass spectrometry provides high-resolution analysis of peptides, offering insights into their structure and degradation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a sensitive technique used to determine the molecular mass of peptides and to analyze their degradation products. mdpi.com Studies utilizing MALDI-TOF MS have confirmed the molecular mass of purified recombinant aprotinin to be very close to that of natural aprotinin. researchgate.netresearchgate.net For example, the molecular mass of a purified product was determined to be 6494.92 Da, which is nearly identical to the 6500.0 Da of natural aprotinin from bovine lung. researchgate.netresearchgate.net
MALDI-TOF MS has also been employed to investigate the potential degradation of aprotinin. In one study, no enzymatic degradation of aprotinin was observed even after prolonged incubation with a high concentration of human dipeptidyl peptidase III. researchgate.net The resulting mass spectra showed a major peak at 6513 Da and a peak for the doubly-charged ion at 3257 Da, consistent with the undigested form of aprotinin. researchgate.net
Confirmation of Protein Integrity in Experimental Systems
Ensuring the structural and functional integrity of this compound in experimental settings is paramount for the validity of research findings. Due to its compact tertiary structure, aprotinin is relatively stable against denaturation from high temperatures, acids, alkalis, and organic solvents. sigmaaldrich.com However, its integrity can be compromised under certain conditions, necessitating rigorous confirmation. sigmaaldrich.com
Several biophysical and biochemical methods are employed to verify that the protein remains in its active conformation throughout an experiment. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a standard method to assess the purity and homogeneity of the aprotinin sample. raybiotech.comnih.gov Gel filtration chromatography can also be used to confirm the protein's size and rule out aggregation. nih.govmdpi.com
Functional integrity is often confirmed through activity assays that measure aprotinin's ability to inhibit its target proteases, such as trypsin or chymotrypsin. mdpi.com These assays quantify the inhibitory activity, ensuring the protein is biologically active. mdpi.com For instance, a biotinylated aprotinin probe has been developed for the sensitive detection of active serine proteases on western blots, which can also serve as a confirmation of aprotinin's binding capability. nih.gov
In more advanced applications, techniques like Circular Dichroism (CD) spectroscopy can be utilized to assess the secondary structure of aprotinin. nih.gov Changes in the CD spectrum would indicate alterations in the alpha-helical and beta-sheet content, signifying a loss of native conformation. nih.gov Furthermore, when aprotinin is used in complex biological samples, its stability can be enhanced by the addition of carrier proteins like human serum albumin (HSA) or bovine serum albumin (BSA) for long-term storage. raybiotech.com
A summary of methods to confirm aprotinin integrity is provided below:
| Methodology | Parameter Assessed | Purpose |
| RP-HPLC | Purity and Homogeneity | To verify the singularity of the aprotinin species. |
| Gel Filtration | Size and Aggregation State | To ensure the protein is monomeric and not aggregated. |
| Activity Assays | Inhibitory Function | To confirm the biological activity against target proteases. |
| Western Blotting | Binding Capability | To detect the ability of aprotinin to bind to specific proteins. nih.gov |
| CD Spectroscopy | Secondary Structure | To monitor the maintenance of the native protein fold. nih.gov |
Computational Modeling and Simulation Approaches
Computational methods have become indispensable tools in the study of this compound, providing insights into its interactions and behavior at a molecular level. These approaches complement experimental data and guide the design of new studies.
For example, docking studies have been used to understand the interaction between aprotinin and human dipeptidyl peptidase III (hDPP III). tandfonline.comnih.gov These studies revealed that aprotinin's canonical binding epitope interacts with the substrate-binding cleft of hDPP III. tandfonline.comnih.gov Similarly, docking has been instrumental in investigating the binding of aprotinin to trypsin, providing a detailed view of the protein-protein interface. plos.org The accuracy of these predictions is crucial for understanding the inhibitory mechanism of aprotinin and for the rational design of novel inhibitors. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of aprotinin and its complexes over time. nih.govnih.gov These simulations calculate the trajectory of atoms and molecules, offering insights into the flexibility of the protein and the energetics of binding. mdpi.com
MD simulations have been extensively used to study the aprotinin-trypsin complex. nih.govbiorxiv.org These studies have revealed that the complex is highly stable, stabilized by a network of hydrogen bonds and hydrophobic interactions. tandfonline.com Simulations can also uncover metastable states in the binding or unbinding pathways, providing a more complete picture of the interaction dynamics. nih.gov Furthermore, MD simulations can assess the stability of computationally designed proteins, including aprotinin analogues, by quantifying backbone motion and residue contact frequencies. nih.gov The insights gained from MD simulations are valuable for understanding how aprotinin maintains its structure and function. nih.govuiuc.edu
The interaction between an enzyme and an inhibitor like aprotinin can be described by theoretical models that are grounded in the principles of chemical kinetics. The Michaelis-Menten kinetic model is a fundamental framework for understanding enzyme catalysis and can be extended to describe competitive inhibition, which is relevant to aprotinin's mechanism of action. plos.org
Aprotinin is a competitive inhibitor of several serine proteases, meaning it binds to the active site of the enzyme and prevents the substrate from binding. sigmaaldrich.com The strength of this inhibition is quantified by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. interchim.fr A lower Ki value indicates a more potent inhibitor. Aprotinin exhibits very low Ki values for proteases like trypsin, indicating a very tight binding. interchim.fr
Theoretical models of enzyme-inhibitor interaction also consider the rates of association and dissociation of the complex. For aprotinin, the formation of the enzyme-inhibitor complex is typically a rapid process, while the dissociation is slow, leading to a stable complex and effective inhibition. researchgate.net These models are essential for quantifying the inhibitory potency of aprotinin and its analogues.
The detailed structural and functional knowledge of aprotinin provides a solid foundation for the rational, structure-based design of novel protease inhibitors with improved properties. The core principle of this approach is to use the three-dimensional structure of the target enzyme and the enzyme-aprotinin complex to design new molecules with enhanced affinity, specificity, or stability. nih.gov
By modifying the amino acid sequence of aprotinin, it is possible to create analogues with altered inhibitory profiles. For instance, modifying the P1 residue of aprotinin, which is the key residue that interacts with the enzyme's specificity pocket, can change its target specificity. ashpublications.org A study showed that substituting the Lys15 residue with Arginine (Arg15-aprotinin) resulted in a more effective inhibitor of plasma kallikrein. ashpublications.org
Computational protein design algorithms can be used to explore a vast sequence space to identify mutations that are predicted to enhance binding to a target protease. nih.gov These designs can then be experimentally validated. For example, a variant of aprotinin with inhibitory activity against chymotrypsin and cathepsin G was successfully designed using recombinant DNA technology. nih.gov This theoretical framework allows for the development of aprotinin-based inhibitors with tailored therapeutic properties.
Aprotinin Hydrochloride As a Biochemical and Research Tool
Applications in Protein Chemistry and Proteomics
In the fields of protein chemistry and proteomics, the primary challenge is to maintain the structural and functional integrity of proteins of interest from the moment of extraction through to analysis. The release of endogenous proteases upon cell lysis initiates a cascade of degradation that can compromise experimental outcomes. Aprotinin (B3435010) hydrochloride is a fundamental component of the researcher's toolkit to mitigate this issue.
When cells and tissues are disrupted during homogenization, proteases are released from cellular compartments like lysosomes. mpbio.commpbio.com These enzymes can rapidly degrade target proteins, leading to lower yields and the generation of non-specific fragments. Aprotinin is widely used as a component in lysis buffers and protease inhibitor cocktails to immediately inactivate serine proteases released during this process. mpbio.comselleckchem.com For instance, studies on collagen degradation in pancreatic extracts demonstrated that aprotinin effectively inactivates nonspecific proteases that would otherwise completely degrade the collagen. nih.gov This ensures that the protein profile of the homogenate accurately reflects the in vivo state.
Throughout the multi-step processes of protein and enzyme isolation and purification, maintaining the integrity of the target molecule is paramount. sigmaaldrich.com Aprotinin is added to buffers used in various purification techniques, such as chromatography, to provide continuous protection against residual proteolytic activity. sigmaaldrich.com Its stability across a wide range of pH values (1 to 12) and resistance to high temperatures and organic solvents make it particularly suitable for these applications. sigmaaldrich.com This ensures that the final purified protein is intact and fully functional. sigmaaldrich.com
| Enzyme | Organism/Source | Inhibition Constant (Ki) |
|---|---|---|
| Trypsin | Bovine | 0.06 pM sigmaaldrich.commedchemexpress.com |
| Plasmin | Human / Porcine | 0.23 nM - 4.0 nM sigmaaldrich.commedchemexpress.com |
| Kallikrein | Pancreatic | 1.0 nM sigmaaldrich.com |
| Kallikrein | Plasma | 30 nM sigmaaldrich.com |
| Chymotrypsin (B1334515) | Bovine | 9 nM sigmaaldrich.commedchemexpress.com |
| Elastase | Human Leukocytes | 3.5 µM sigmaaldrich.com |
| Urokinase | Human | 8.0 µM sigmaaldrich.com |
The accuracy and reproducibility of biochemical assays, such as radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs), depend on the stability of the proteins and peptides being measured. sigmaaldrich.commpbio.com Aprotinin is frequently added to assay reagents or biological samples to inhibit protease activity that could otherwise degrade the target molecules or the assay's antibody and enzyme components. sigmaaldrich.comuni-muenchen.de This is particularly important when measuring rapidly degraded polypeptide hormones like glucagon in blood samples. mpbio.commpbio.com By preserving the integrity of the analytes, aprotinin ensures that assay results are reliable and accurate. sigmaaldrich.com
Aprotinin can be immobilized on a solid support, such as porous glass beads or chromatography resin, to create an affinity adsorbent. sigmaaldrich.comcas.cz This technique is a powerful tool for the specific isolation and purification of serine proteases from complex mixtures. cas.cz When a protein extract is passed through a column containing immobilized aprotinin, serine proteases with an affinity for aprotinin will bind to the support, while other proteins pass through. cas.cz The bound proteases can then be eluted by changing the pH to dissociate the enzyme-inhibitor complex. sigmaaldrich.com This method has been successfully used to purify enzymes like trypsin, chymotrypsin, and urokinase. sigmaaldrich.com
Role in Cell Biology Research
In cell biology, proteases are understood to be more than simple degradative enzymes; they are critical mediators of complex cellular processes. Aprotinin serves as a valuable tool for investigating the roles of these proteases.
Serine proteases are involved in a vast array of physiological and pathological processes, including cell signaling, inflammation, coagulation, and fibrinolysis. nih.govnih.govdrugbank.com They can cleave cell surface receptors, release growth factors, and process cytokines, thereby modulating cellular communication. nih.gov Researchers use aprotinin in cell culture studies to inhibit the activity of specific proteases, allowing them to dissect the role of these enzymes in cellular pathways. sigmaaldrich.comselleckchem.com By observing the downstream effects of protease inhibition, scientists can gain insights into the mechanisms governing these fundamental biological processes. nih.gov For example, inhibiting kallikrein with aprotinin can help elucidate its role in the systemic inflammatory response. drugbank.com
| Cellular Process | Key Proteases Inhibited by Aprotinin | Research Application |
|---|---|---|
| Fibrinolysis | Plasmin drugbank.com | Studying mechanisms of blood clot dissolution. selleckchem.comdrugbank.com |
| Inflammation | Kallikrein, Plasmin, Trypsin nih.govdrugbank.com | Investigating the systemic inflammatory response cascade. drugbank.com |
| Coagulation | Kallikrein (inhibits Factor XIIa formation) drugbank.com | Elucidating the intrinsic pathway of blood coagulation. selleckchem.com |
| Cell Signaling | Trypsin-like proteases | Understanding protease-activated receptor signaling. |
: Studies on Cell Growth and Survival in vitro
Aprotinin hydrochloride, a serine protease inhibitor, has been investigated for its effects on the growth and survival of transformed cells in vitro. Research has shown that its impact can be cell-line specific. For instance, aprotinin was found to significantly enhance the growth of rat embryo fibroblasts transformed by the polyoma middle T antigen in soft agar. However, it had only a slight effect on the colonial growth of SV40 transformed Balb/c 3T3 cells. nih.gov This suggests that the role of serine proteases in anchorage-independent growth may differ between cell types.
Interestingly, the stimulatory effect of aprotinin on cell growth was observed in soft agar but not in monolayer cultures. nih.gov This indicates that aprotinin's influence is particularly relevant in the context of anchorage-independent growth, a hallmark of transformed cells. Further studies have indicated that aprotinin acts primarily as a protease inhibitor in this context, rather than through structural homology to growth factors like epidermal growth factor (EGF). nih.gov In fact, under conditions of excess aprotinin, the growth-stimulatory effect of EGF on these cells was diminished. nih.gov
Conversely, other research has concluded that aprotinin-sensitive proteases may not be implicated in the invasion of certain tumor cell lines in vitro. In organotypical cocultures of embryonic chick heart fragments with human melanoma cell lines and a virus-transformed mouse cell line, aprotinin did not inhibit invasion. nih.gov This contrasts with the complete inhibition of invasion observed with vincristine, a microtubule inhibitor. nih.gov
These findings highlight the complex and context-dependent role of serine proteases and their inhibitors in regulating the growth and invasive potential of transformed cells. The differential effects of aprotinin across various cell lines and experimental conditions underscore its utility as a tool to dissect the specific proteolytic pathways involved in cancer cell biology.
Table 1: Effect of Aprotinin on Transformed Cell Lines in vitro
| Cell Line | Transformation Agent | Experimental Condition | Observed Effect of Aprotinin |
|---|---|---|---|
| Rat Embryo Fibroblasts | Polyoma middle T antigen | Soft agar culture | Markedly enhanced growth nih.gov |
| SV40 Transformed Balb/c 3T3 | Simian virus 40 | Soft agar culture | Slight effect on colonial growth nih.gov |
| Human Melanoma Cells | Not specified | Organotypical coculture | No inhibition of invasion nih.gov |
| Virus-transformed Mouse Carcass Cells | Not specified | Organotypical coculture | No inhibition of invasion nih.gov |
Influence on Cell-Protein Interactions
This compound's primary mechanism of action is its ability to inhibit serine proteases, which inherently involves direct protein-protein interactions. As a research tool, it is widely used to study these interactions and their downstream cellular effects. uni-muenchen.de The binding of aprotinin to proteases like trypsin, chymotrypsin, plasmin, and kallikrein is highly specific and occurs with high affinity, making it an effective tool to probe the function of these enzymes in various biological processes. tandfonline.commedchemexpress.com
At the molecular level, studies have detailed the interactions between aprotinin and its target proteases. For example, the complex between aprotinin and human dipeptidyl peptidase III (hDPP III) is stabilized by hydrogen bonds and hydrophobic interactions. tandfonline.com Specifically, residues Lys15 and Arg17 within aprotinin's binding epitope are crucial for these interactions. tandfonline.com This detailed understanding of the binding mechanism allows researchers to use aprotinin to selectively block specific proteolytic activities and observe the consequences on cellular behavior.
Beyond its direct inhibition of proteases, aprotinin can also influence broader cell-protein interactions by modulating inflammatory and hemostatic systems. It can attenuate the activation of inflammatory responses, fibrinolysis, and thrombin generation by inhibiting key mediators like kallikrein and plasmin. drugbank.com In a cellular context, aprotinin has been shown to reduce the loss of glycoproteins on platelets and prevent the expression of pro-inflammatory adhesive glycoproteins on granulocytes. drugbank.com These effects are mediated by its ability to interfere with the proteolytic cascades that regulate these processes.
The highly positive net charge of aprotinin at physiological pH may also contribute to its effects through ionic interactions with negatively charged molecules or cell surfaces. tandfonline.com This property has been suggested to play a role in its binding to platelet membranes and its effects in renal contexts. tandfonline.com The use of aprotinin in research, therefore, extends beyond simple enzyme inhibition to the investigation of more complex cellular phenomena involving protein-protein and protein-cell surface interactions.
Experimental Models for Mechanistic Studies
In Vitro Inhibition of Viral Replication (e.g., SARS-CoV-2, Bovine Herpes Virus 1)
This compound has been investigated as a potential antiviral agent due to its ability to inhibit host cell proteases that are essential for the replication of certain viruses.
SARS-CoV-2: The entry of SARS-CoV-2 into host cells is a critical step in its replication cycle and is dependent on the cleavage of the viral spike (S) protein by host proteases, such as TMPRSS2. nih.govnews-medical.net Aprotinin has been shown to inhibit the replication of SARS-CoV-2 in various cell types, including Caco-2, Calu-3, and primary bronchial epithelial cells. nih.govnih.gov Studies have demonstrated that aprotinin can act as an entry inhibitor, likely by interfering with the activation of the S protein by TMPRSS2. news-medical.net
Research has indicated that aprotinin exhibits anti-SARS-CoV-2 activity at therapeutically achievable concentrations. nih.govnih.gov The 50% inhibitory concentration (IC50) values for aprotinin against SARS-CoV-2-induced cytopathic effect, S protein expression, and apoptosis induction have been reported to be in the range of 0.32 to 1.65 µM. mdpi.com Furthermore, it has been suggested that aprotinin may also compensate for the downregulation of host cell protease inhibitors that occurs during later stages of the viral replication cycle. nih.govnih.govmdpi.com
Bovine Herpes Virus 1 (BHV-1): In vitro studies have also demonstrated the antiviral effect of aprotinin against Bovine Herpes Virus 1. Native aprotinin exhibited a dose-dependent inhibition of BHV-1 reproduction in cell cultures, leading to a significant reduction in the virus infectious titer and a delay in the cytopathic effect. nih.govresearchgate.net The antiviral efficacy was further enhanced when aprotinin was encapsulated in bioadhesive, biodegradable microcapsules, which allowed for a sustained release of the inhibitor. nih.govresearchgate.net These findings suggest that aprotinin's inhibition of host proteases can disrupt the fundamental processes of the BHV-1 replication cycle. nih.gov
Table 2: In Vitro Antiviral Activity of Aprotinin
| Virus | Cell Type(s) | Mechanism of Action | Key Findings |
|---|---|---|---|
| SARS-CoV-2 | Caco-2, Calu-3, primary bronchial epithelial cells | Inhibition of viral entry, potentially by interfering with S protein activation by TMPRSS2. nih.govnews-medical.net | Inhibited replication of multiple virus isolates; may compensate for downregulated host cell protease inhibitors. nih.govnih.gov |
| Bovine Herpes Virus 1 (BHV-1) | Cell cultures | Inhibition of fundamental processes of the virus replication cycle. nih.gov | Dose-dependent inhibition of virus reproduction; delayed cytopathic effect. nih.govresearchgate.net |
Investigating Proteolytic Activation Pathways in Model Systems (e.g., ENaC activation in kidney research)
This compound serves as a valuable research tool for investigating proteolytic activation pathways in various model systems, a prime example being the regulation of the epithelial sodium channel (ENaC) in kidney research. ENaC plays a crucial role in sodium reabsorption and blood pressure regulation. mdpi.com Its activity is modulated by proteolytic cleavage of its subunits by various proteases. mdpi.comunivie.ac.at
In the context of nephrotic syndrome, where volume retention is a key feature, studies have linked this to the activation of ENaC by urinary serine proteases like plasmin. nih.gov Experimental models have shown that urine from both nephrotic mice and patients exhibits high serine protease activity that is sensitive to aprotinin. nih.gov The use of aprotinin in these models has demonstrated that inhibiting this urinary serine protease activity can prevent sodium retention. nih.gov
In vitro studies using Xenopus laevis oocytes heterologously expressing murine ENaC have further elucidated the mechanism. These studies have shown that aprotinin does not directly inhibit the channel's activity but rather prevents its proteolytic activation. nih.gov This highlights aprotinin's utility in distinguishing between direct channel modulation and the inhibition of activating proteases. The ability of aprotinin to normalize urinary serine protease activity and prevent the increased apical staining of the γ-ENaC subunit in the kidney cortex of nephrotic mice provides strong evidence for the role of proteolytic ENaC activation in the pathophysiology of this condition. nih.gov
The use of aprotinin in these experimental models has been instrumental in demonstrating that proteolytic ENaC activation is a significant contributor to volume retention in nephrotic syndrome and that targeting this pathway with protease inhibitors could be a potential therapeutic strategy. nih.gov
Studies on Inflammatory Response Modulation at a Cellular/Molecular Level (Non-Clinical)
This compound is utilized in non-clinical, in vitro models to investigate the modulation of inflammatory responses at the cellular and molecular levels. Its broad-spectrum inhibitory activity against serine proteases, which are key mediators in inflammatory cascades, makes it a valuable tool for dissecting these pathways. Aprotinin has been shown to have multiple anti-inflammatory actions, including the inhibition of kallikrein production, which in turn reduces the activation of the kinin-kallikrein system, a significant contributor to inflammation. mdpi.com
At the molecular level, aprotinin can attenuate the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. mdpi.com It also inhibits the induction of inducible nitric oxide synthase (iNOS) by endogenous cytokines and decreases the activation of leukocytes, such as neutrophils, which are central to the acute inflammatory response. mdpi.comnih.gov Furthermore, aprotinin can inhibit the up-regulation of adhesion molecules on monocytes and granulocytes, thereby preventing their transmigration to sites of inflammation. drugbank.commdpi.comnih.gov
In cellular models, aprotinin has been observed to inhibit the activation of mast cells and endothelial cells, both of which play crucial roles in initiating and propagating inflammatory reactions. mdpi.com It can also prevent the activation of the complement system, a key component of the innate immune response that can contribute to inflammation and tissue damage. mdpi.com By inhibiting proteases like neutrophil elastase and preventing their release from neutrophils, aprotinin can mitigate the tissue-damaging effects of these enzymes during inflammation. nih.gov These diverse effects underscore aprotinin's utility as a research tool to explore the intricate network of proteolytic events that drive inflammatory processes.
Derivatives, Analogues, and Recombinant Variants of Aprotinin Hydrochloride
Rational Design and Mutagenesis for Modified Activity Profiles
Rational design and site-directed mutagenesis have been instrumental in creating aprotinin (B3435010) variants with altered activity. By modifying specific amino acids, researchers can fine-tune the inhibitor's properties to target different proteases or reduce unwanted side effects.
One study focused on creating an aprotinin variant by altering two amino acids in the active site and seven in the backbone. nih.gov This rationally designed variant exhibited increased potency for inhibiting plasma kallikrein, while only slightly reducing its inhibition of plasmin. nih.gov A key modification was the reduction of the molecule's net charge from a basic isoelectric point (pI) of 10.5 to a more neutral pI of 5.6. nih.gov This change was associated with decreased immunogenicity in several models. nih.gov
Another approach involves creating fusion proteins to facilitate the production and purification of recombinant aprotinin. nih.gov For instance, a small ubiquitin-related modifier (SUMO) linked with a hexa-histidine tag has been used as a fusion partner for producing recombinant aprotinin and a human aprotinin analogue. nih.govresearchgate.net This method allows for high-yield expression in Escherichia coli, primarily as inclusion bodies. nih.gov
The "Holy Grail" for the rational design of enzyme inhibitors is to create molecules that are fully catalytic with small substrates while preventing interactions with larger molecules. acs.org This concept has been explored by designing molecular chimeras of chymotrypsin (B1334515) with varying polymer grafting densities and shapes to selectively allow peptide substrates access to the active site while blocking larger protein inhibitors like aprotinin. acs.org
Structure-Activity Relationship (SAR) Studies of Aprotinin Variants
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. core.ac.uk These studies guide the optimization of lead compounds by identifying key molecular features necessary for their desired effects. nih.govresearchgate.net
In the context of aprotinin, SAR studies have been instrumental in developing variants with improved properties. For example, the analysis of a rationally designed aprotinin variant showed that specific changes in the active site led to increased potency towards plasma kallikrein inhibition. nih.gov Furthermore, modifications to the protein's backbone resulted in a reduced net charge, which correlated with lower immunogenicity. nih.gov
SAR studies are not limited to proteins and have been extensively used to develop small molecule inhibitors for various targets. For instance, SAR studies of N-heterocycle-substituted hydantoins identified structural motifs required for the degradation of androgen receptors, which is relevant in the context of advanced prostate cancer. nih.gov Similarly, SAR studies on bupropion (B1668061) and ibogaine (B1199331) helped identify the chemical features essential for their pharmacological chaperone activity at the dopamine (B1211576) transporter. nih.govresearchgate.net
The principles of SAR are also applied in the development of inhibitors for other enzymes, such as metallo-β-lactamases, where understanding the interactions between the inhibitor and the enzyme's active site is key to improving potency. acs.org
Biochemical Characterization of Recombinant Aprotinin Analogues
The biochemical characterization of recombinant aprotinin analogues is essential to confirm their identity, purity, and functional activity. Various analytical techniques are employed for this purpose.
One study detailed the expression and purification of an aprotinin variant from a secretory yeast system, which allows for large-scale production. nih.gov The purification process yielded a high amount of pure and correctly processed variant. nih.gov Biochemical characterization included techniques such as high-pressure liquid chromatography, capillary electrophoresis, and isoelectric focusing to confirm the purity and physical properties of the molecule. nih.gov
Another report described the production of recombinant aprotinin and a human aprotinin analogue in Escherichia coli as fusion proteins. nih.gov After purification using affinity chromatography and renaturation, the fusion proteins were cleaved to release the aprotinin and its analogue. nih.gov Kinetic studies demonstrated that the recombinant aprotinin competitively inhibited plasmin with a K(i) of 8.6 ± 2.4 nM, which was comparable to the K(i) of natural aprotinin (7.5 ± 2.7 nM). nih.govresearchgate.net The human aprotinin analogue exhibited a K(i) of 22.7 ± 6.5 nM. nih.govresearchgate.net
The interaction of aprotinin with other enzymes has also been studied. For instance, human dipeptidyl peptidase III (DPP III) is competitively inhibited by aprotinin with a K(i) value of 11.7 µM at physiological pH. mdpi.com
Table of Recombinant Aprotinin and Analogue Inhibition Constants
| Inhibitor | Target Enzyme | K(i) (nM) |
|---|---|---|
| Recombinant Aprotinin | Plasmin | 8.6 ± 2.4 |
| Natural Aprotinin | Plasmin | 7.5 ± 2.7 |
| Human Aprotinin Analogue | Plasmin | 22.7 ± 6.5 |
Exploration of Peptidomimetic and Synthetic Analogues (Theoretical/Preclinical)
The exploration of peptidomimetic and synthetic analogues represents a promising avenue for developing novel therapeutics with improved properties over natural peptides. nih.gov Peptidomimetics are designed to mimic the structure and function of peptides but often have enhanced stability, bioavailability, and specificity. mdpi.com
In the context of protease inhibitors, synthetic peptidomimetic inhibitors have shown clinical utility. nih.gov For example, BILN-2061, a peptidomimetic, is a competitive inhibitor of the HCV NS3 protease. nih.gov The rational design of such molecules is often guided by the known structure of the target enzyme and its natural ligands. acs.org
While specific preclinical studies on peptidomimetic analogues of aprotinin hydrochloride are not detailed in the provided search results, the general principles of their development are well-established. For instance, peptide-drug conjugates (PDCs) are being developed to deliver highly potent payloads to targeted cells for the treatment of various diseases, including cancer and infections. nih.gov These often incorporate synthetic peptides or peptidomimetics to achieve high affinity and specificity for their targets. mdpi.com
The development of synthetic analogues also includes the creation of molecules that can modulate protein-protein interactions. acs.org For example, synthetic α-helix mimetics have been designed to disrupt the interaction between c-Myc and Max, two proteins involved in cancer development. acs.org This approach could theoretically be applied to design molecules that mimic the inhibitory action of aprotinin on its target proteases.
Future Directions and Emerging Research Avenues for Aprotinin Hydrochloride
Elucidation of Broader Serine Protease Interaction Networks
Aprotinin (B3435010) is a broad-spectrum serine protease inhibitor, and its mechanism of action involves the formation of stable, reversible complexes with the active sites of these enzymes. sigmaaldrich.com While its interactions with proteases of the coagulation and fibrinolytic cascades, such as kallikrein, plasmin, and thrombin, are well-documented, current research is focused on elucidating its broader interaction networks. nih.govaprotinin.co.uk This involves identifying and characterizing its inhibitory effects on a wider range of serine proteases involved in various physiological and pathological processes.
Systems biology approaches, integrating proteomics and bioinformatics, are being employed to map the comprehensive interactome of aprotinin within complex biological systems. nih.govdrugtargetreview.com These studies aim to uncover novel serine protease targets of aprotinin that extend beyond hemostasis. For instance, research has highlighted aprotinin's role in modulating the inflammatory response by inhibiting proteases involved in the innate immune system, such as those in the complement and kinin-kallikrein systems. nih.govnih.gov
Recent findings have also demonstrated that aprotinin can inhibit the proinflammatory activation of endothelial cells by thrombin through the blockade of protease-activated receptor 1 (PAR1), suggesting a more intricate role in regulating vascular inflammation. nih.gov Furthermore, its ability to re-establish the balance between proteases and anti-proteases in tissues like the lungs is an area of active investigation, particularly in the context of respiratory diseases. mdpi.comnih.gov
Table 1: Expanding Serine Protease Targets of Aprotinin
| System/Process | Key Serine Protease Targets | Potential Biological Implication |
| Innate Immunity | Kallikrein, Complement Factors (e.g., C3 convertase) | Modulation of inflammatory and immune responses |
| Inflammation | Neutrophil Elastase, Protease-Activated Receptors (PARs) | Attenuation of inflammatory signaling |
| Viral Infections | Host cell proteases (e.g., TMPRSS2) | Inhibition of viral entry and replication |
| Cell Signaling | Thrombin | Regulation of endothelial cell activation |
Advanced Computational Approaches for Inhibitor Design
The development of novel protease inhibitors with enhanced specificity and efficacy is a key area of pharmacological research. Advanced computational approaches are now playing a pivotal role in the rational design of aprotinin analogs and other Kunitz-type inhibitors. nih.govmdpi.commdpi.com These in silico methods allow for the prediction of binding affinities and the simulation of protein-inhibitor interactions, thereby accelerating the drug discovery process. bakerlab.org
Molecular dynamics simulations are being utilized to study the conformational changes in both aprotinin and its target proteases upon binding. This provides a deeper understanding of the molecular basis of its inhibitory activity and can guide the design of variants with improved binding kinetics. Furthermore, structure-based drug design techniques are employed to identify key residues in the aprotinin molecule that can be mutated to alter its specificity towards different serine proteases.
Computational screening of virtual libraries of small molecules and peptides is another powerful tool being used to identify novel scaffolds that mimic the inhibitory action of aprotinin. These approaches, combined with experimental validation, hold the promise of developing next-generation protease inhibitors with tailored therapeutic profiles.
Novel Applications as a Research Probe in Unexplored Biological Systems
Aprotinin's broad inhibitory spectrum and well-defined mechanism of action make it an invaluable tool for studying the roles of serine proteases in various biological systems. rndsystems.com Its application as a research probe is expanding into previously unexplored areas of cell biology and pathophysiology.
In the field of virology, aprotinin has been instrumental in demonstrating the critical role of host cell serine proteases, such as TMPRSS2, in the proteolytic activation of viral surface proteins, a necessary step for viral entry into host cells. researchgate.netnih.govnews-medical.net This has been particularly evident in studies of influenza virus and coronaviruses, including SARS-CoV-2. researchgate.netnih.govmdpi.com
Beyond virology, aprotinin is being used to investigate the function of serine proteases in cell signaling, cancer progression, and neurodegenerative diseases. stanford.edu By inhibiting protease activity in cell culture or animal models, researchers can dissect the specific contributions of these enzymes to complex cellular processes. Moreover, aprotinin is widely used in biochemical and diagnostic assays to prevent the degradation of proteins and peptides in biological samples, ensuring the integrity and accuracy of experimental results. sigmaaldrich.com
Table 2: Applications of Aprotinin as a Research Probe
| Research Area | Application | Key Insights Gained |
| Virology | Inhibition of host cell proteases | Understanding of viral entry mechanisms and identification of therapeutic targets |
| Cell Signaling | Blockade of protease-activated receptors | Elucidation of protease-mediated signaling pathways |
| Cancer Biology | Inhibition of tumor-associated proteases | Investigation of the role of proteases in tumor growth and metastasis |
| Diagnostics | Preservation of analytes in biological samples | Improved accuracy and reliability of diagnostic assays |
Development of Engineered Variants for Enhanced Research Utility
To overcome the limitations of natural aprotinin, such as its broad specificity and potential for immunogenicity, researchers are developing engineered variants with enhanced properties for research applications. google.com Protein engineering techniques, including site-directed mutagenesis and display technologies like phage and yeast display, are being employed to create a new generation of aprotinin-based research tools. google.comuzh.chnih.govpipebio.comaurigeneservices.combiointron.com
These engineered variants can be designed to have:
Altered Specificity: By modifying the amino acid residues in the binding loop of aprotinin, its inhibitory profile can be tailored to target specific serine proteases with high affinity and selectivity. nih.govnih.gov
Improved Pharmacokinetics: Modifications to the aprotinin backbone can be made to enhance its stability and reduce its clearance from circulation, making it more suitable for in vivo studies.
Reduced Immunogenicity: Humanization of the aprotinin sequence can decrease the likelihood of an immune response in preclinical models.
Novel Functionalities: Aprotinin can be fused to other proteins or molecules, such as fluorescent tags or toxins, to create bifunctional probes for a variety of research applications.
The development of these engineered aprotinin variants is expanding the toolkit available to researchers for studying the complex roles of serine proteases in health and disease, and holds the potential for the development of more targeted and effective therapeutic agents. mdpi.com
Q & A
Basic: How to ensure batch-to-batch consistency of Aprotinin Hydrochloride for reproducible experimental outcomes?
Methodological Answer:
Batch consistency is critical for reproducibility. Researchers should verify the following:
- USP/Pharmacopeial Standards : Use USP-certified this compound (e.g., USP 38–NF 33 standards) to ensure purity, activity (≥3.0 USP units/mg), and identity via chromatography and mass spectrometry .
- Activity Assays : Validate each batch using fluorometric or colorimetric protease inhibition assays (e.g., trypsin inhibition at 25°C, pH 8.1) to confirm specific activity (6000 U/mg) .
- Documentation : Cross-reference vendor-provided Certificates of Analysis (CoA) with in-house validation data, focusing on endotoxin levels (<0.1 EU/mg) and residual moisture (<5%) .
Basic: What are the standard protocols for determining the optimal working concentration of this compound in cell culture or enzymatic assays?
Methodological Answer:
- Titration Experiments : Start with a range of 1–10 µM (0.1–1 µg/mL) in cell culture or 0.1–1 µM in enzymatic assays. Monitor inhibition kinetics using substrate cleavage assays (e.g., chromogenic substrates like BApNA for trypsin) .
- Cell Viability : For cell-based studies, perform MTT assays to rule out cytotoxicity at higher concentrations (>20 µM) .
- Negative Controls : Include protease-deficient systems (e.g., aprotinin-free lysates) to confirm specificity of inhibition .
Advanced: How to resolve contradictions in this compound efficacy across different experimental models (e.g., in vitro vs. in vivo)?
Methodological Answer:
Discrepancies often arise from:
- Protease Isoform Specificity : Aprotinin inhibits serine proteases (e.g., plasmin, kallikrein) but may not target species-specific isoforms. Validate target protease expression in the model using Western blot or activity-based probes .
- Pharmacokinetics : In vivo, consider rapid clearance (t½ ~2–4 hours in rodents) and tissue distribution. Use sustained-release formulations or osmotic pumps for stable plasma concentrations .
- Matrix Effects : In cell lysates, competing proteins (e.g., albumin) may sequester aprotinin. Pre-clear lysates or increase inhibitor concentration 2–3× .
Advanced: How to design experiments combining this compound with other protease inhibitors (e.g., PMSF, leupeptin) without interference?
Methodological Answer:
-
Mechanistic Compatibility : Avoid overlapping targets (e.g., PMSF inhibits serine proteases like aprotinin). Use orthogonal inhibitors (e.g., E-64 for cysteine proteases) to minimize redundancy .
-
Concentration Optimization : Perform checkerboard assays to identify non-antagonistic combinations. For example:
Inhibitor Target Protease Working Concentration Aprotinin Trypsin, Plasmin 1 µM Leupeptin Cathepsin B 10 µM EDTA Metalloproteases 5 mM -
Activity Validation : Confirm inhibition profiles using multiplex activity assays (e.g., Zymography or ABPP-MS) .
Methodological: How to validate this compound activity in cell-based vs. cell-free systems?
Methodological Answer:
- Cell-Free Systems : Use purified proteases (e.g., bovine trypsin) and measure residual activity via chromogenic substrates (ΔA405/min). Calculate IC50 values (typically 0.5–2 nM for trypsin) .
- Cell-Based Systems :
- Lysate Pretreatment : Incubate lysates with aprotinin (1–10 µM) for 15 minutes at 4°C before assays.
- Functional Readouts : Monitor downstream effects (e.g., PAR-1 cleavage inhibition in endothelial cells via Western blot) .
- Positive Controls : Include protease-activated fluorogenic reporters (e.g., FITC-casein degradation assays) .
Methodological: What reporting standards should be followed for studies using this compound in preclinical research?
Methodological Answer:
Adhere to NIH guidelines for experimental rigor:
- Concentration Documentation : Report exact working concentrations, solvent (e.g., PBS vs. saline), and incubation times .
- Batch-Specific Data : Include lot numbers, vendor names, and validation metrics (e.g., activity, purity) .
- Negative/Positive Controls : Describe controls for off-target effects (e.g., scrambled peptide inhibitors) and protease activity baselines .
- Statistical Reproducibility : Provide n-values, error bars (SD/SEM), and statistical tests (e.g., ANOVA for dose-response curves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
